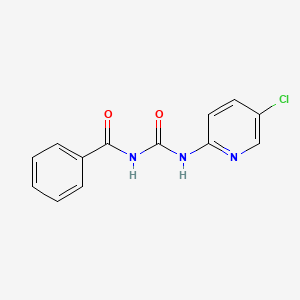

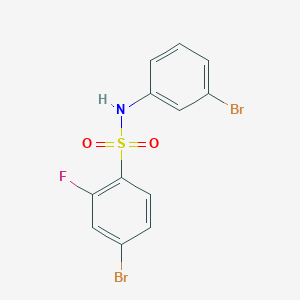

N-((5-chloropyridin-2-yl)carbamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of a similar compound, 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, has been reported . The synthesis involved the reaction of 2-chlorobenzoyl chloride with KSCN in acetone . A similar method might be applicable to the synthesis of “N-((5-chloropyridin-2-yl)carbamoyl)benzamide”. Another study reported the use of a bimetallic metal–organic framework Fe2Ni-BDC as a catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide .科学的研究の応用

Chiral Building Blocks for Pharmaceuticals

The compound has been utilized as a chiral building block in the synthesis of pharmaceuticals. Chiral compounds are essential for creating medicines that are more effective and have fewer side effects. The ability to create optically-active forms of such compounds, like 3-pyrrolidinol derivatives, is crucial in drug development .

Biological Transformation

Biological transformation using microorganisms like Aspergillus sp. has been applied to hydroxylate 1-benzoylpyrrolidine, yielding optically-active derivatives. This process is significant for the preparation of chiral alcohols, which are valuable intermediates in organic synthesis .

Chemical Synthesis Optimization

Researchers have proposed efficient synthetic processes for optically-active derivatives based on the combination of regioselective microbial hydroxylation and stereoselective enzymatic esterification. This optimization is vital for reducing the steps and costs associated with chemical synthesis .

Enantiomeric Excess Improvement

The compound serves as a starting material in processes designed to improve the enantiomeric excess (ee) of chiral substances. High ee values are desirable in pharmaceuticals to ensure the desired biological activity and reduce unwanted isomeric impurities .

Industrial Scale-up Potential

The methodologies developed using this compound have potential for scale-up in industrial settings. The ability to produce chiral compounds on a large scale is beneficial for meeting the demands of pharmaceutical production and reducing manufacturing costs .

作用機序

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in oxidative stress and neuroprotection .

Pharmacokinetics

It’s worth noting that similar compounds have been found to comply with lipinski’s rule of five, suggesting good bioavailability .

Result of Action

Related compounds have shown potential anti-parkinsonian and anti-fibrotic activities .

特性

IUPAC Name |

N-[(5-chloropyridin-2-yl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNKJJRJLSRDLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49819488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)

![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2781396.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)

![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide](/img/structure/B2781405.png)